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molecular formula C14H32N2O2 B8547026 1,2-Bis-(tertiarybutylaminoethoxy) ethane

1,2-Bis-(tertiarybutylaminoethoxy) ethane

Cat. No. B8547026
M. Wt: 260.42 g/mol
InChI Key: UGGUOQMUQUMCJX-UHFFFAOYSA-N
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Patent
US04665195

Procedure details

To a 300 ml stainless steel, stirred autoclave there was added 21 g of tertiarybutylamine, 20 g of tertiarybutylaminoethoxyethoxyethanol, 0.6 g of Ni-Al2O3 -SiO2 catalyst (Harshaw NI-5132P), and 50 ml of toluene. The autoclave containing the reactants was heated to 200° C. under autogenous pressure (180 psi) for 6 hours. The contents were cooled, removed and filtered. The autoclave and filtercake were washed with additional toluene. G.C. analysis revealed that the product was comprised of about 91 wt. % 1,2-bis-(tertiarybutylaminoethoxy) ethane and less than about 5 wt. % tertiarybutylaminoethoxyethoxyethanol. Vacuum distillation gave 17.3 g of 1,2-bis-(tertiarybutylaminoethoxy) ethane, having a boiling point of 125°-128° C./3 mm.
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
tertiarybutylaminoethoxyethoxyethanol
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Al2O3 SiO2
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[C:6]([NH:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH:17](O)[CH3:18])([CH3:9])([CH3:8])[CH3:7]>C1(C)C=CC=CC=1>[C:1]([NH:5][CH2:18][CH2:17][O:16][CH2:15][CH2:14][O:13][CH2:12][CH2:11][NH:10][C:6]([CH3:7])([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
tertiarybutylaminoethoxyethoxyethanol
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)NCCOCCOC(C)O
Name
Ni Al2O3 SiO2
Quantity
0.6 g
Type
catalyst
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The autoclave containing the reactants
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled
CUSTOM
Type
CUSTOM
Details
removed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The autoclave and filtercake were washed with additional toluene
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCCOCCOCCNC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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